2,5-Difluoro-4-benzyloxyphenylboronic acid pinacol ester
Overview
Description
2,5-Difluoro-4-benzyloxyphenylboronic acid pinacol ester is a chemical compound with the CAS Number: 2121514-83-6 . It has a molecular weight of 346.18 and its IUPAC name is 2-(4-(benzyloxy)-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Molecular Structure Analysis
The InChI code for 2,5-Difluoro-4-benzyloxyphenylboronic acid pinacol ester is 1S/C19H21BF2O3/c1-18(2)19(3,4)25-20(24-18)14-10-16(22)17(11-15(14)21)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 .Scientific Research Applications
Applications in Polymer Synthesis
2,5-Difluoro-4-benzyloxyphenylboronic acid pinacol ester finds use in the synthesis of polymers. For instance, it's involved in the production of chromophore-containing perfluorocyclobutyl (PFCB) polymers, which exhibit high molecular weights, superb thermal stability, and excellent processability. These polymers show promising applications due to their stable light emission properties (Neilson et al., 2007).
In Organometallic Synthesis
This compound is also significant in organometallic chemistry. For instance, it has been used in the synthesis of benzene- and pyridinediboronic acids via organotin compounds. These acids are crucial intermediates in organic synthesis, particularly in cross-coupling reactions (Mandolesi et al., 2002).
In the Development of Responsive Polymers
It plays a role in the development of responsive polymers, like the synthesis of H2O2-cleavable poly(ester-amide)s. These polymers can degrade in response to hydrogen peroxide, showing potential as delivery vehicles for therapeutic agents (Cui et al., 2017).
In Cross-Coupling Reactions
The compound is instrumental in palladium-catalyzed cross-coupling reactions for synthesizing unsymmetrical 1,3-dienes and alkenylboronic acid esters, expanding the toolbox for organic synthesis (Takagi et al., 2002).
In Electrophilic Additions
It is used in electrophilic addition reactions, like the addition to activated ketones, which is a fundamental reaction in organic synthesis. This process is enhanced by additives like DABCO, highlighting its utility in organic chemistry (Hayes et al., 2020).
Safety And Hazards
The safety information for 2,5-Difluoro-4-benzyloxyphenylboronic acid pinacol ester includes the following hazard statements: H315, H319, H335 . These indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, P338 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305, P351, P338) .
properties
IUPAC Name |
2-(2,5-difluoro-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BF2O3/c1-18(2)19(3,4)25-20(24-18)14-10-16(22)17(11-15(14)21)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIOLPHZLKMREE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OCC3=CC=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Difluoro-4-benzyloxyphenylboronic acid pinacol ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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